(1-benzyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol
Overview
Description
(1-Benzyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a benzyl group attached to the nitrogen at position 1, a methoxyphenyl group at position 4, and a hydroxymethyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the imidazole ring in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxybenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form the corresponding imidazoline derivative.
Substitution: The benzyl and methoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Chemistry:
Material Science: It can be used in the synthesis of functional materials, such as polymers and nanomaterials.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The benzyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
1-Benzyl-2-methyl-1H-imidazole: This compound features a methyl group at position 2 instead of the hydroxymethyl group.
4-(1H-benzimidazol-2-yl)benzaldehyde: This compound features a benzaldehyde group at position 4 instead of the methoxyphenyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at position 2 provides additional reactivity and potential for further functionalization.
Methoxyphenyl Group: The methoxyphenyl group enhances the compound’s lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
(1-benzylimidazol-2-yl)-(4-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-9-7-15(8-10-16)17(21)18-19-11-12-20(18)13-14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOHASJMBQKXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CN2CC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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